6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)pyridine-3-carbonitrile
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Overview
Description
6-METHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a trifluoromethyl group, a phenothiazine moiety, and a pyridyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
6-METHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-METHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The phenothiazine moiety can interact with various enzymes and receptors, modulating their activity. The pyridyl cyanide group may also play a role in binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
6-METHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE: Shares a similar core structure but differs in the presence of a quinoline ring.
2-(4,4-DIMETHYL-5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)-N-(2-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE: Contains a thiazine ring and a trifluoromethoxy group, offering different chemical properties.
Uniqueness
The uniqueness of 6-METHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the phenothiazine and pyridyl cyanide groups provide diverse reactivity and potential biological activities .
Properties
Molecular Formula |
C22H14F3N3OS2 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
6-methyl-2-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H14F3N3OS2/c1-13-6-7-14(11-26)21(27-13)30-12-20(29)28-16-4-2-3-5-18(16)31-19-9-8-15(10-17(19)28)22(23,24)25/h2-10H,12H2,1H3 |
InChI Key |
ASOLITKLIJSZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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